Lipophilicity Across Regioisomers
The computed XLogP3 value for 5,8-difluorochroman-4-one is 1.6, identical to that of 5,7-difluorochroman-4-one, indicating comparable lipophilicity [1][2]. While this parity suggests similar passive membrane permeability potential, the distinct fluorine positions may still influence hydrogen-bonding patterns and metabolic soft spots, factors that are not captured by logP alone and must be evaluated empirically when choosing among regioisomers [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 5,7-Difluorochroman-4-one: XLogP3 = 1.6 |
| Quantified Difference | 0.0 (equivalent logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Equivalence in lipophilicity removes logP-driven selection bias, shifting the procurement decision toward other differentiable properties such as boiling point, purity, or availability.
- [1] PubChem. 5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-one. Compound Summary CID 63268732. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63268732 View Source
- [2] PubChem. 5,7-Difluorochroman-4-one. Compound Summary CID 46835427. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46835427 View Source
- [3] Hansch, C., Leo, A., Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
